2,4,6-Trimethylaniline Exhibits 2- to 3-Fold Lower Mutagenic Potency in Drosophila Compared to 2,4,5-Trimethylaniline
In an in vivo genotoxicity assessment using the Drosophila melanogaster wing spot test, 2,4,6-Trimethylaniline (2,4,6-TMA) was found to be mutagenic at doses that were 2 to 3 times lower than those required for its positional isomer, 2,4,5-Trimethylaniline (2,4,5-TMA) [1]. This indicates a significantly higher mutagenic potency for the 2,4,6-isomer in this eukaryotic model system. Furthermore, in the 6-thioguanine resistance test in cultured fibroblasts, 2,4,6-TMA was again confirmed to be mutagenic at lower doses than 2,4,5-TMA [1].
| Evidence Dimension | In vivo mutagenic potency |
|---|---|
| Target Compound Data | Mutagenic at a given dose (D) |
| Comparator Or Baseline | 2,4,5-Trimethylaniline (2,4,5-TMA) requires a 2- to 3-fold higher dose to achieve the same mutagenic effect |
| Quantified Difference | 2,4,6-TMA is 2-3 times more potent |
| Conditions | Drosophila melanogaster wing spot test; 6-thioguanine resistance test in cultured fibroblasts |
Why This Matters
This data is critical for risk assessment and handling protocols; procurement for any application involving potential biological exposure must consider this higher mutagenic potency compared to the 2,4,5-isomer.
- [1] Kugler-Steigmeier, M. E., Friederich, U., Graf, U., Lutz, W. K., Maier, P., & Schlatter, C. (1989). Genotoxicity of aniline derivatives in various short-term tests. Mutation Research, 211(2), 279-289. View Source
